molecular formula C14H20ClNO2S B602860 [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine CAS No. 1206106-11-7

[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine

Cat. No.: B602860
CAS No.: 1206106-11-7
M. Wt: 301.8g/mol
InChI Key: QSJGVCFPMMDKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Cyclohexylation: The amine group is then reacted with cyclohexyl chloride in the presence of a base such as sodium hydroxide to introduce the cyclohexyl group.

    Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base to introduce the dimethyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products

    Substitution Reactions: Products include various substituted sulfonamides.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines.

    Hydrolysis: Products include sulfonic acids and amines.

Scientific Research Applications

[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.

    Biological Research: The compound is used as a tool to study enzyme inhibition and protein interactions.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. This inhibition can disrupt metabolic pathways and biological processes, resulting in antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-cyclohexyl-3-nitrobenzenesulfonamide
  • 4-chloro-N-cyclohexylbenzamide
  • 4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide

Uniqueness

[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine is unique due to the presence of both the cyclohexyl and dimethyl groups, which enhance its lipophilicity and potentially its biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

CAS No.

1206106-11-7

Molecular Formula

C14H20ClNO2S

Molecular Weight

301.8g/mol

IUPAC Name

4-chloro-N-cyclohexyl-N,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H20ClNO2S/c1-11-10-13(8-9-14(11)15)19(17,18)16(2)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3

InChI Key

QSJGVCFPMMDKRC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C2CCCCC2)Cl

Origin of Product

United States

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